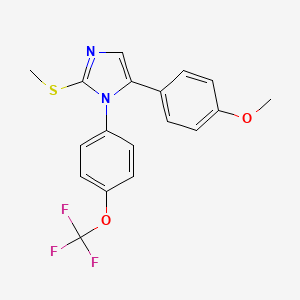

4-(Pyridin-2-ylsulfanyl)benzaldehyde

説明

“4-(Pyridin-2-ylsulfanyl)benzaldehyde” is a chemical compound with the CAS Number: 87626-35-5 . It has a molecular weight of 215.28 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for “4-(Pyridin-2-ylsulfanyl)benzaldehyde” is 1S/C12H9NOS/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

“4-(Pyridin-2-ylsulfanyl)benzaldehyde” is a liquid at room temperature . It has a molecular weight of 215.28 .科学的研究の応用

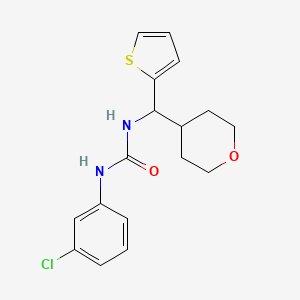

Synthesis of Anticancer Drug Intermediates : 4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, is an important intermediate in the synthesis of small molecule anticancer drugs. The compound is synthesized from commercially available terephthalaldehyde through a series of reactions including acetal reaction, nucleophilic reaction, and hydrolysis reaction (Zhang, Cao, Xu, & Wang, 2018).

Electronic Devices and Molecular Machines : A derivative of 2-pyridinecarboxaldehyde exhibits E/Z isomerization under ultraviolet radiation, a process important for its potential use in molecular machines and electronic devices. This was determined through spectroscopic and computational techniques (Gordillo et al., 2016).

Oxidation Catalysis : The Pd(OAc)(2)/pyridine catalyst system, involving pyridine derivatives, is used for selective aerobic oxidation of organic substrates. This process has been studied for its mechanistic pathway, involving multiple steps such as adduct formation, ligand substitution, and beta-hydride elimination (Steinhoff, Guzei, & Stahl, 2004).

Environmental Applications : Magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base has been used for the removal of Pb(II) ions from aqueous environments. This biopolymer, characterized by various analytical techniques, has demonstrated efficient sorption capabilities for lead ions (Gutha & Munagapati, 2016).

Photophysical Properties in Polymorphic Compounds : The novel compound Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, synthesized from the condensation of phenylacetonitrile and 4-(pyridin-2-yl)benzaldehyde, exhibits unique photophysical properties. The molecular structure, packing properties, and intermolecular interactions of its polymorphic forms have been thoroughly characterized (Percino et al., 2014).

特性

IUPAC Name |

4-pyridin-2-ylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NOS/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWWZCAPLXRJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-2-ylsulfanyl)benzaldehyde | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2717235.png)

![(Z)-methyl 2-(4-ethoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717236.png)

![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717237.png)

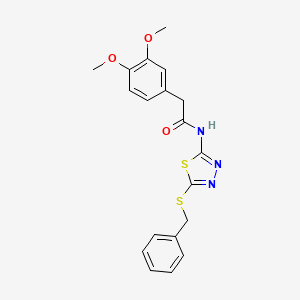

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2717238.png)